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molecular formula C22H20Cl2N4O5 B1259150 Tivozanib hydrochloride anhydrous CAS No. 682745-43-3

Tivozanib hydrochloride anhydrous

Cat. No. B1259150
M. Wt: 491.3 g/mol
InChI Key: NVOQFPILSQNESS-UHFFFAOYSA-N
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Patent
US07166722B2

Procedure details

N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea (2 g) produced in Production Example was added to and was completely dissolved in N,N-dimethylformamide (10 mL) at 80° C. The solution was allowed to cool to room temperature, and 12 N hydrochloric acid (202 mL) was then added thereto, followed by stirring for one hr. The reaction solution was heated to 80° C., 1-propanol (60 mL) of 80° C. was added thereto, and the mixture was stirred at 80° C. After the precipitation of crystals was confirmed, the solution was cooled to 5° C. and was stirred at that temperature overnight. The resultant precipitate was collected by filtration, and the filtered product was dried under the reduced pressure to give a form II crystal of N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N′-(5-methyl-3-isoxazolyl)urea hydrochloride (1.81 g, yield 83.8%).
Quantity
202 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[C:18]3[C:13](=[CH:14][C:15]([O:21][CH3:22])=[C:16]([O:19][CH3:20])[CH:17]=3)[N:12]=[CH:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[NH:23][C:24]([NH:26][C:27]1[CH:31]=[C:30]([CH3:32])[O:29][N:28]=1)=[O:25].Cl.C(O)CC>CN(C)C=O>[ClH:1].[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[C:18]3[C:13](=[CH:14][C:15]([O:21][CH3:22])=[C:16]([O:19][CH3:20])[CH:17]=3)[N:12]=[CH:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[NH:23][C:24]([NH:26][C:27]1[CH:31]=[C:30]([CH3:32])[O:29][N:28]=1)=[O:25] |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC1=CC=NC2=CC(=C(C=C12)OC)OC)NC(=O)NC1=NOC(=C1)C
Step Two
Name
Quantity
202 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(CC)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for one hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to and
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated to 80° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C
CUSTOM
Type
CUSTOM
Details
After the precipitation of crystals
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5° C.
STIRRING
Type
STIRRING
Details
was stirred at that temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
the filtered product was dried under the reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.ClC1=C(C=CC(=C1)OC1=CC=NC2=CC(=C(C=C12)OC)OC)NC(=O)NC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 83.8%
YIELD: CALCULATEDPERCENTYIELD 167.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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